molecular formula C17H15BrN2OS B11705366 2-{[(2Z)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethanol

2-{[(2Z)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethanol

Cat. No.: B11705366
M. Wt: 375.3 g/mol
InChI Key: OKWMYXJJFFYKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2Z)-4-(4-BROMOPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]AMINO}ETHAN-1-OL is a complex organic compound that features a thiazole ring, a bromophenyl group, and a phenyl group.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-{[(2Z)-4-(4-BROMOPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]AMINO}ETHAN-1-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(2Z)-4-(4-BROMOPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]AMINO}ETHAN-1-OL involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial lipid biosynthesis, while its anticancer effects are linked to the disruption of cellular proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(2Z)-4-(4-BROMOPHENYL)-3-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]AMINO}ETHAN-1-OL apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C17H15BrN2OS

Molecular Weight

375.3 g/mol

IUPAC Name

2-[[4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2-ylidene]amino]ethanol

InChI

InChI=1S/C17H15BrN2OS/c18-14-8-6-13(7-9-14)16-12-22-17(19-10-11-21)20(16)15-4-2-1-3-5-15/h1-9,12,21H,10-11H2

InChI Key

OKWMYXJJFFYKQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CSC2=NCCO)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.